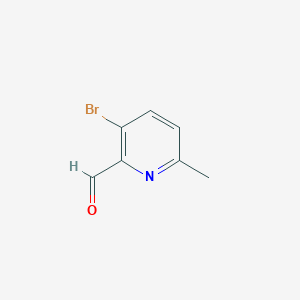
6-(4-bromophenoxy)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromophenoxy)pyridine-3-carbaldehyde (6-BPPC) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C9H6BrNO2. 6-BPPC has been used for its unique properties, such as its ability to form stable complexes with transition metal ions, its reactivity towards nucleophilic substitution, and its potential applications in organic synthesis.
Wissenschaftliche Forschungsanwendungen
6-(4-bromophenoxy)pyridine-3-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, as a ligand in coordination chemistry, and as a catalyst in organic synthesis. 6-(4-bromophenoxy)pyridine-3-carbaldehyde has also been used to study the mechanisms of action of enzymes, to study the interactions between metal ions and proteins, and to study the structure and reactivity of organic molecules.
Wirkmechanismus
6-(4-bromophenoxy)pyridine-3-carbaldehyde has several unique properties that make it useful for scientific research. It can form stable complexes with transition metal ions, and it can undergo nucleophilic substitution reactions. In addition, 6-(4-bromophenoxy)pyridine-3-carbaldehyde can act as a catalyst in organic synthesis, and it can be used to study the structure and reactivity of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-bromophenoxy)pyridine-3-carbaldehyde are not well understood. 6-(4-bromophenoxy)pyridine-3-carbaldehyde has been shown to have some antimicrobial activity, but its exact mechanism of action is not known. In addition, 6-(4-bromophenoxy)pyridine-3-carbaldehyde has been shown to have some anti-inflammatory and analgesic effects, but again, the exact mechanism of action is not known.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-bromophenoxy)pyridine-3-carbaldehyde in lab experiments include its stability, its ability to form stable complexes with transition metal ions, and its reactivity towards nucleophilic substitution reactions. The limitations of using 6-(4-bromophenoxy)pyridine-3-carbaldehyde in lab experiments include its potential toxicity, its potential to cause skin irritation, and its potential to cause eye irritation.
Zukünftige Richtungen
The potential future directions for 6-(4-bromophenoxy)pyridine-3-carbaldehyde include its use in the synthesis of drugs, its use as a ligand in coordination chemistry, its use as a catalyst in organic synthesis, its use to study the mechanisms of action of enzymes, its use to study the interactions between metal ions and proteins, and its use to study the structure and reactivity of organic molecules. In addition, 6-(4-bromophenoxy)pyridine-3-carbaldehyde could be further studied for its potential antimicrobial, anti-inflammatory, and analgesic effects, as well as its potential toxicity and its potential to cause skin and eye irritation.
Synthesemethoden
6-(4-bromophenoxy)pyridine-3-carbaldehyde can be synthesized using several different methods. One method involves the reaction of 4-bromophenol with pyridine-3-carbaldehyde in the presence of a base, such as potassium carbonate. This reaction results in the formation of the desired 6-(4-bromophenoxy)pyridine-3-carbaldehyde product. Other methods of synthesis include the reaction of 4-bromophenol with pyridine-3-carbaldehyde in the presence of an acid, such as sulfuric acid, or the reaction of 4-bromophenol with pyridine-3-carboxaldehyde in the presence of a catalyst, such as palladium chloride.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-bromophenoxy)pyridine-3-carbaldehyde involves the reaction of 4-bromophenol with 3-pyridinecarboxaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromophenol", "3-pyridinecarboxaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 4-bromophenol in a suitable solvent (e.g. ethanol)", "Add 3-pyridinecarboxaldehyde to the solution", "Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction", "Heat the reaction mixture under reflux for several hours", "Allow the mixture to cool and then filter the resulting solid", "Wash the solid with a suitable solvent (e.g. water) to remove any impurities", "Dry the solid under vacuum to obtain the desired product" ] } | |
CAS-Nummer |
1502977-89-0 |
Produktname |
6-(4-bromophenoxy)pyridine-3-carbaldehyde |
Molekularformel |
C12H8BrNO2 |
Molekulargewicht |
278.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



